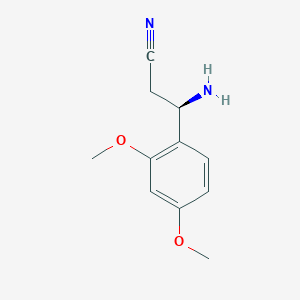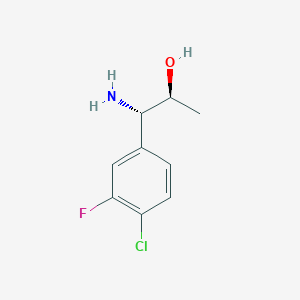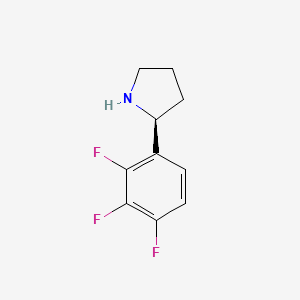
(2S)-2-(2,3,4-Trifluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,3,4-Trifluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,3,4-Trifluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and (S)-pyrrolidine-2-carboxylic acid.
Formation of Intermediate: The aldehyde group of 2,3,4-trifluorobenzaldehyde is reacted with (S)-pyrrolidine-2-carboxylic acid under reductive amination conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,3,4-Trifluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.
Substitution: The trifluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
(2S)-2-(2,3,4-Trifluorophenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-(2,3,4-Trifluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(2,3,5-Trifluorophenyl)pyrrolidine
- (2S)-2-(2,4,5-Trifluorophenyl)pyrrolidine
- (2S)-2-(2,3,4-Trifluorophenyl)pyrrolidine
Uniqueness
This compound is unique due to the specific positioning of the trifluorophenyl group, which can significantly influence its chemical and biological properties compared to other similar compounds. This unique structure may result in distinct reactivity and interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10F3N |
|---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
(2S)-2-(2,3,4-trifluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10F3N/c11-7-4-3-6(9(12)10(7)13)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2/t8-/m0/s1 |
InChI Key |
PYOJFMTWWYPLCK-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C(=C(C=C2)F)F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


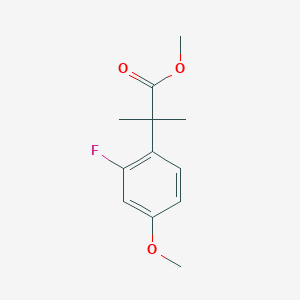
![(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)](/img/structure/B15237836.png)
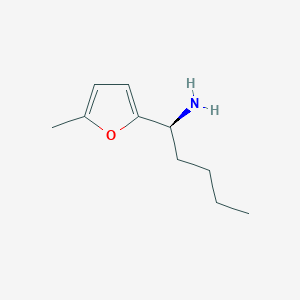
![(3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B15237845.png)
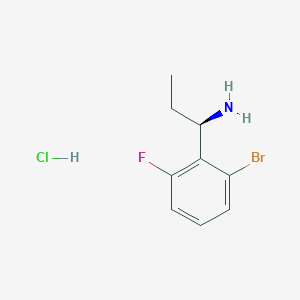
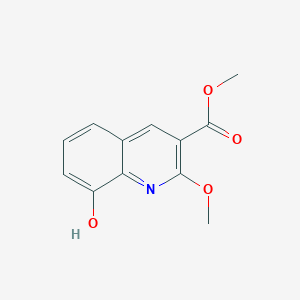
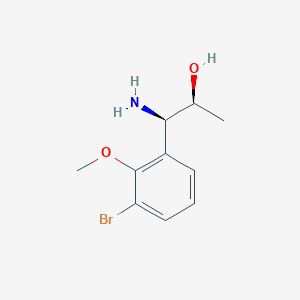

![3-([1,1'-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid](/img/structure/B15237875.png)
![cis-2-(Tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-3A-carboxylic acid](/img/structure/B15237883.png)
![6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B15237906.png)

